molecular formula C13H10FNOS B1440594 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 1311315-49-7

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No.: B1440594
CAS No.: 1311315-49-7
M. Wt: 247.29 g/mol
InChI Key: DDOADTSXEHRASN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro ring and a fluorophenyl group

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with mitochondrial proteins, influencing mitochondrial respiration and energy production. It acts as a mitochondrial uncoupler, disrupting the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure . Additionally, it interacts with enzymes involved in oxidative phosphorylation, modulating their activity and affecting cellular energy metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase proton leak in mitochondria, leading to decreased ATP production and increased reactive oxygen species accumulation . These changes can induce apoptosis and affect cell proliferation and migration. Furthermore, the compound’s impact on mitochondrial membrane potential and oxidative stress highlights its potential in targeting cancer cells and other proliferative disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to mitochondrial proteins, disrupting the proton gradient across the inner mitochondrial membrane . By acting as a protonophore, it facilitates the dissipation of the proton gradient, leading to increased mitochondrial respiration and energy expenditure. Additionally, it influences gene expression by modulating transcription factors and signaling pathways involved in cellular energy metabolism and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial uncoupling, resulting in chronic changes in cellular energy metabolism and oxidative stress . These long-term effects highlight the importance of understanding the compound’s stability and degradation pathways in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance mitochondrial respiration and energy expenditure without causing significant toxicity . At higher doses, it can induce adverse effects such as increased oxidative stress, apoptosis, and tissue damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular energy metabolism. The compound’s role as a mitochondrial uncoupler affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative phosphorylation . Additionally, it influences the levels of reactive oxygen species and other metabolites associated with cellular stress responses, highlighting its potential impact on metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cellular membranes and accumulates in mitochondria, where it exerts its uncoupling effects . It interacts with mitochondrial transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to the mitochondrial inner membrane, where it disrupts the proton gradient and modulates mitochondrial respiration . This specific localization is crucial for its role as a mitochondrial uncoupler and its impact on cellular energy metabolism and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the condensation of 2-fluoroaniline with a suitable thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: It is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl derivatives: Compounds such as 2-fluorophenylpiperazine and 2-fluorophenylpyridine share the fluorophenyl group and exhibit similar biological activities.

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole have similar structural features and are used in various applications, including medicinal chemistry and materials science.

Uniqueness

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is unique due to the combination of the fluorophenyl group and the tetrahydrobenzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOADTSXEHRASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209337
Record name 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-49-7
Record name 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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